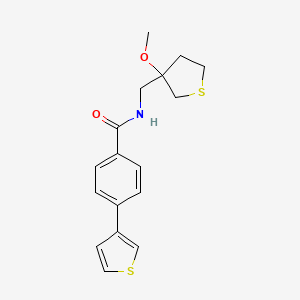
N-(2-((2-甲基-6-(吡啶-2-基氨基)嘧啶-4-基)氨基)乙基)-5-氧代吡咯啉-2-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide:
Anti-Fibrotic Activity
This compound has shown significant potential in anti-fibrotic applications. Research indicates that derivatives of pyrimidine, such as this compound, can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums. These properties make it a promising candidate for developing novel anti-fibrotic drugs .
Antitumor Activity
Pyrimidine derivatives, including this compound, have been studied for their antitumor properties. They can interfere with the proliferation of cancer cells by targeting specific enzymes and pathways involved in cell growth and division. This makes them valuable in the development of cancer therapeutics .
Antimicrobial Applications
The compound’s structure allows it to act as an antimicrobial agent. Pyrimidine derivatives are known for their ability to inhibit the growth of various microorganisms, making them useful in treating bacterial and fungal infections .
Antiviral Properties
Research has shown that pyrimidine derivatives can also exhibit antiviral activities. These compounds can inhibit the replication of viruses, providing a basis for developing antiviral drugs that could be effective against a range of viral infections .
Anti-Inflammatory Effects
This compound has potential anti-inflammatory applications. Pyrimidine derivatives can modulate inflammatory responses, making them useful in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Agents
Pyrimidine derivatives have been explored for their neuroprotective properties. They can protect neurons from damage and support neuronal survival, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardioprotective Effects
The compound may also have cardioprotective effects. Pyrimidine derivatives can help in reducing cardiac fibrosis and improving heart function, making them potential candidates for treating heart diseases .
Antioxidant Activity
Lastly, this compound can act as an antioxidant. Pyrimidine derivatives are known to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .
These diverse applications highlight the compound’s potential in various fields of scientific research and drug development.
Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Review on the Synthesis and Therapeutic Potential of Pyrido [2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives
未来方向
The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential biological activities. Given the biological activities observed for similar compounds , this compound could be of interest in the development of new pharmaceuticals or agrochemicals.
作用机制
Target of Action
The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of connective tissues.
Mode of Action
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide acts as an inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound disrupts the formation of collagen, thereby affecting the structure and function of connective tissues.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which can have downstream effects on the structure and function of tissues that rely on collagen for their integrity.
Pharmacokinetics
The compound’s effectiveness in inhibiting collagen prolyl-4-hydroxylase suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The molecular and cellular effects of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide’s action include a significant reduction in the production of collagen . This can lead to changes in the structure and function of tissues that rely on collagen.
属性
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-11-21-14(10-15(22-11)24-13-4-2-3-7-18-13)19-8-9-20-17(26)12-5-6-16(25)23-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,20,26)(H,23,25)(H2,18,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRNYOTBJYXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-5-oxopyrrolidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697216.png)
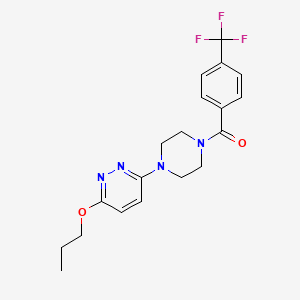
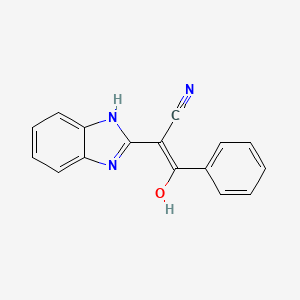
![(1-Methyltriazol-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697223.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)
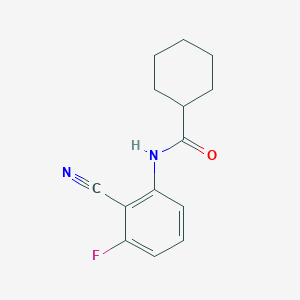
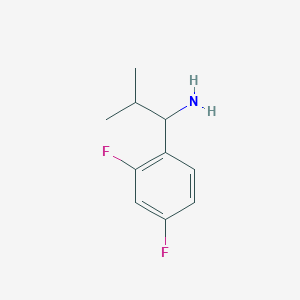
![2-((2-fluorobenzyl)thio)-5-methyl-7-(pyridin-3-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2697229.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2697231.png)
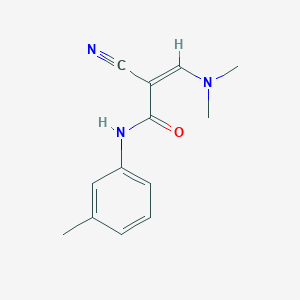
![8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2697233.png)
![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697234.png)

